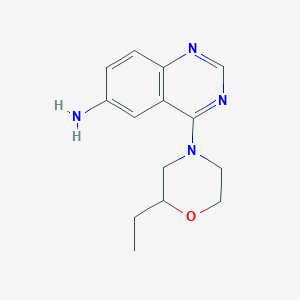

4-(2-Ethylmorpholino)quinazolin-6-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(2-Ethylmorpholino)quinazolin-6-amine” is a synthetic compound that has attracted significant interest in scientific research due to its unique physical and chemical properties. It belongs to the class of organic compounds known as quinazolinamines, which are heterocyclic aromatic compounds containing a quianazoline moiety substituted by one or more amine groups .

Synthesis Analysis

Quinazoline derivatives have drawn more and more attention in the synthesis and bioactivities research . The synthetic methods were divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

The molecular formula of “this compound” is C14H18N4O, and its molecular weight is 258.325. The InChI code is 1S/C14H18N4O/c1-2-11-8-18(5-6-19-11)14-12-7-10(15)3-4-13(12)16-9-17-14/h3-4,7,9,11H,2,5-6,8,15H2,1H3 .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized by installing various active groups to the quinazoline moiety using developing synthetic methods . The reactivity of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities .Physical And Chemical Properties Analysis

The physical form of “this compound” is a powder . It is stored at room temperature . More detailed physical and chemical properties are not available in the retrieved papers.Mechanism of Action

Target of Action

4-(2-Ethylmorpholino)quinazolin-6-amine, a derivative of quinazolinone, has been found to exhibit significant antimicrobial activity . The primary targets of this compound appear to be the biofilm formation and virulence factors in Pseudomonas aeruginosa . It’s also suggested that quinazolinone derivatives could be potential Werner (WRN) helicase inhibitors , which are involved in DNA repair and replication, thus playing a role in cancer cell proliferation .

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation in Pseudomonas aeruginosa, which is regulated by the quorum sensing system . It also decreases cell surface hydrophobicity, compromising bacterial cells adhesion, and curtails the exopolysaccharide production, a major component of the matrix binding biofilm components together . In terms of its anticancer activity, it’s suggested that the compound may inhibit WRN helicase, thereby affecting DNA repair and replication .

Biochemical Pathways

The affected pathways primarily involve the quorum sensing system in Pseudomonas aeruginosa, which regulates biofilm formation . By inhibiting this system, the compound disrupts the formation of biofilms, a key factor in the bacteria’s pathogenicity and resistance to antibiotics . In terms of its anticancer activity, the compound may affect the DNA damage response pathway by inhibiting WRN helicase .

Result of Action

The compound’s action results in the inhibition of biofilm formation in Pseudomonas aeruginosa, thereby reducing the bacteria’s pathogenicity and resistance to antibiotics . It also impedes the bacteria’s twitching motility, a trait that augments the cells’ pathogenicity and invasion potential . In terms of its anticancer activity, the compound may inhibit the proliferation of cancer cells by affecting DNA repair and replication .

Advantages and Limitations for Lab Experiments

4-(2-Ethylmorpholino)quinazolin-6-amine has several advantages and limitations when used in laboratory experiments. One of the advantages of this compound is that it has been extensively studied and its mechanism of action is well understood. Additionally, this compound has been shown to be effective in inhibiting the growth of various cancer cell lines and reducing inflammation in animal models. However, one of the limitations of this compound is that it has not been extensively studied in clinical trials and its safety and efficacy in humans are not well understood.

Future Directions

There are several future directions for research on 4-(2-Ethylmorpholino)quinazolin-6-amine. One of the future directions is to study the safety and efficacy of this compound in clinical trials. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine. Another future direction is to study the potential of this compound as a therapeutic agent for other diseases such as viral infections and autoimmune disorders.

Conclusion

In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has been extensively studied for its scientific research applications, mechanism of action, biochemical and physiological effects, advantages, and limitations for laboratory experiments. Further research is needed to fully understand the potential of this compound as a therapeutic agent for various diseases.

Synthesis Methods

The synthesis of 4-(2-Ethylmorpholino)quinazolin-6-amine has been achieved through various methods. One of the most commonly used methods involves the reaction of 2-ethylmorpholine with 6-aminoquinazoline in the presence of a catalyst such as palladium on charcoal. This reaction results in the formation of this compound as the final product.

Scientific Research Applications

4-(2-Ethylmorpholino)quinazolin-6-amine has been extensively studied for its potential applications in the field of medicine. It has been found to possess anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines. This compound has also been studied for its potential as an anti-inflammatory agent and has been shown to reduce inflammation in animal models. Additionally, this compound has been studied for its potential as an anti-viral agent and has been found to inhibit the replication of certain viruses.

Safety and Hazards

properties

IUPAC Name |

4-(2-ethylmorpholin-4-yl)quinazolin-6-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-2-11-8-18(5-6-19-11)14-12-7-10(15)3-4-13(12)16-9-17-14/h3-4,7,9,11H,2,5-6,8,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPHPIWIGORPKK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN(CCO1)C2=NC=NC3=C2C=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1492862-09-5 |

Source

|

| Record name | 4-(2-ethylmorpholino)quinazolin-6-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[5-(1,5-Dimethyl-1H-pyrazol-3-YL)-4-ethyl-4H-1,2,4-triazol-3-YL]thio}acetohydrazide](/img/structure/B2388727.png)

![N-mesityl-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2388732.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide](/img/structure/B2388735.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2388744.png)